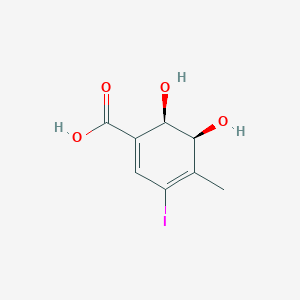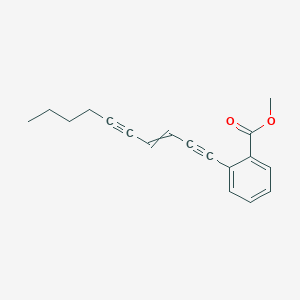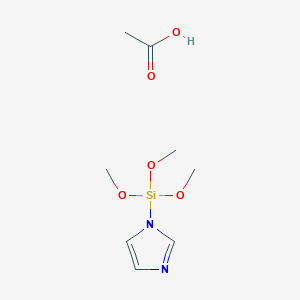![molecular formula C7H10BrIO B12584192 4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene CAS No. 318271-51-1](/img/structure/B12584192.png)
4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene is an organic compound that features both bromine and iodine atoms within its structure
Preparation Methods
The synthesis of 4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene typically involves the reaction of 2-bromoprop-2-en-1-ol with 1-iodobutane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Chemical Reactions Analysis
4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles, leading to the formation of different substituted products.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.
Common reagents used in these reactions include sodium iodide for substitution, m-chloroperbenzoic acid for oxidation, and hydrogen gas with a palladium catalyst for reduction.
Scientific Research Applications
4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene involves its reactivity with various nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar compounds to 4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene include:
{[(2-bromoprop-2-en-1-yl)oxy]methyl}benzene: This compound also contains a bromoprop-2-en-1-yl group but is attached to a benzene ring instead of an iodobutane chain.
2-{4-[(2-bromoprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine: This compound features a similar bromoprop-2-en-1-yl group attached to a dimethoxyphenyl ring.
Properties
CAS No. |
318271-51-1 |
|---|---|
Molecular Formula |
C7H10BrIO |
Molecular Weight |
316.96 g/mol |
IUPAC Name |
4-(2-bromoprop-2-enoxy)-1-iodobut-1-ene |
InChI |
InChI=1S/C7H10BrIO/c1-7(8)6-10-5-3-2-4-9/h2,4H,1,3,5-6H2 |
InChI Key |
MDHJVOUZVHEBNB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COCCC=CI)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane](/img/structure/B12584131.png)


![1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-](/img/structure/B12584164.png)
![Benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol (1/1)](/img/structure/B12584165.png)
![N-[2-(3,4-Dichlorophenyl)ethyl]-N'-naphthalen-1-ylurea](/img/structure/B12584166.png)


![(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12584182.png)

![(1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12584195.png)
![2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane](/img/structure/B12584198.png)

![6-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-4-dodecyl-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12584212.png)
